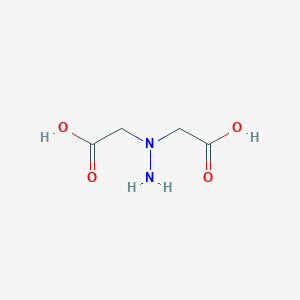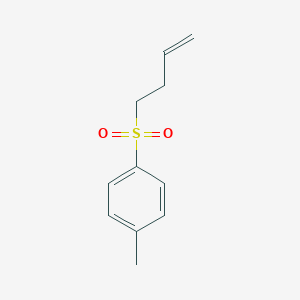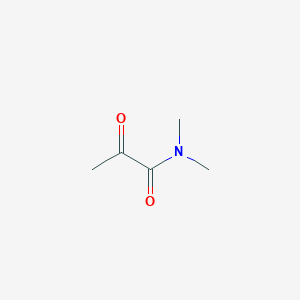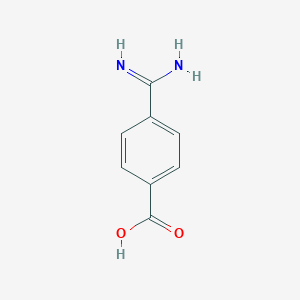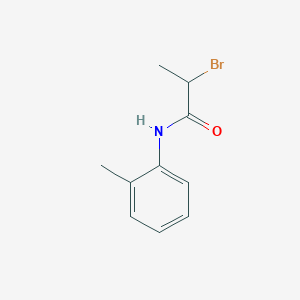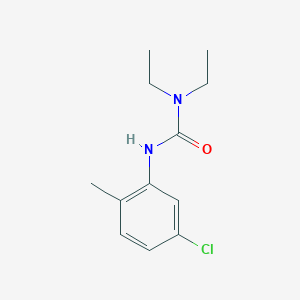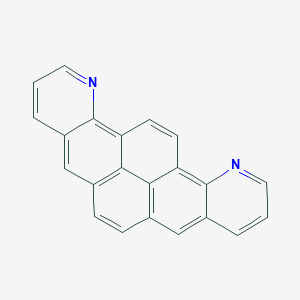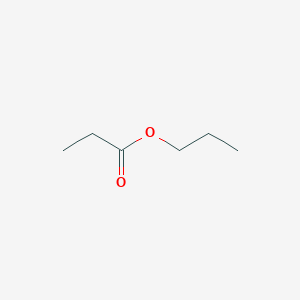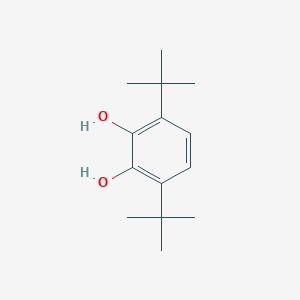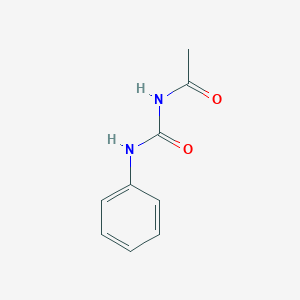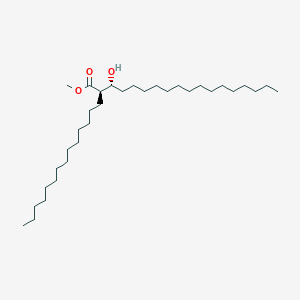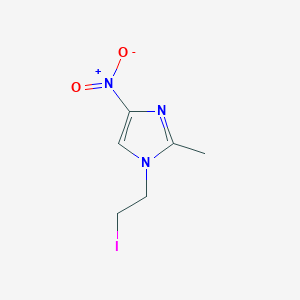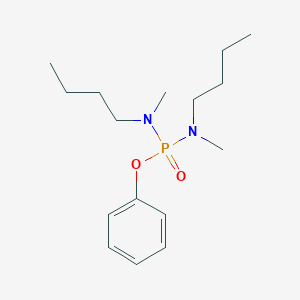
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester (also known as PBuDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBuDMA is a colorless liquid that is soluble in organic solvents and has a molecular weight of 368.5 g/mol.
Mécanisme D'action
The mechanism of action of PBuDMA is not fully understood, but it is believed to interact with biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. PBuDMA has been shown to form stable complexes with a variety of molecules, including proteins, nucleic acids, and small molecules.
Effets Biochimiques Et Physiologiques
PBuDMA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In biochemistry, PBuDMA has been used as a substrate for the development of enzyme assays, and its ability to form stable complexes with proteins has been used to study protein-ligand interactions. In pharmacology, PBuDMA has been investigated for its potential as a drug carrier due to its ability to form stable complexes with drugs.
Avantages Et Limitations Des Expériences En Laboratoire
PBuDMA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, PBuDMA can be difficult to handle due to its sensitivity to moisture and air, and it can be challenging to obtain large quantities of PBuDMA due to its high cost.
Orientations Futures
There are several future directions for research on PBuDMA, including the development of new synthesis methods to improve yield and purity, the investigation of PBuDMA as a drug carrier for targeted drug delivery, and the exploration of PBuDMA as a monomer for the synthesis of functional polymers with unique properties.
Conclusion
In conclusion, PBuDMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBuDMA can be synthesized using various methods, and it has been extensively studied for its potential applications in materials science, biochemistry, and pharmacology. PBuDMA has several advantages for lab experiments, including its high purity and solubility in organic solvents, but it also has limitations due to its sensitivity to moisture and air. There are several future directions for research on PBuDMA, including the development of new synthesis methods and the investigation of PBuDMA as a drug carrier for targeted drug delivery.
Méthodes De Synthèse
PBuDMA can be synthesized using various methods, including the reaction of N,N-dimethylbutylamine with phosphorus oxychloride and phenol in the presence of a base. Another method involves the reaction of N,N-dimethylbutylamine with phenyl chloroformate and triethylamine in an organic solvent. The yield of PBuDMA using these methods is typically high, and the purity can be improved through recrystallization or distillation.
Applications De Recherche Scientifique
PBuDMA has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. In materials science, PBuDMA has been used as a monomer in the synthesis of functional polymers with unique properties, such as high thermal stability and optical properties. In biochemistry, PBuDMA has been used as a substrate for the development of enzyme assays and as a tool for studying protein-ligand interactions. In pharmacology, PBuDMA has been investigated for its potential as a drug carrier due to its ability to form stable complexes with drugs.
Propriétés
Numéro CAS |
16613-92-6 |
|---|---|
Nom du produit |
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester |
Formule moléculaire |
C16H29N2O2P |
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
Clé InChI |
HMMSDCDWINKIDT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Autres numéros CAS |
16613-92-6 |
Synonymes |
N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



